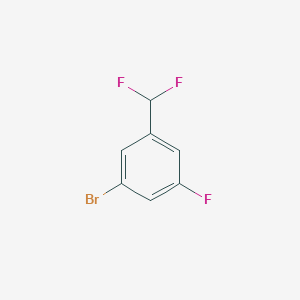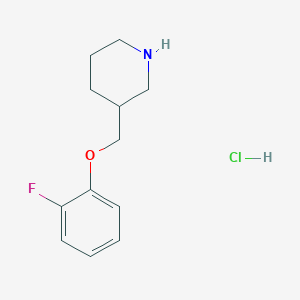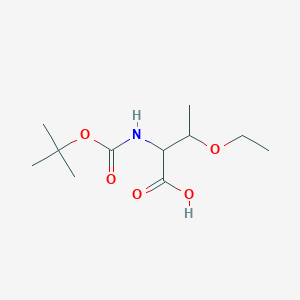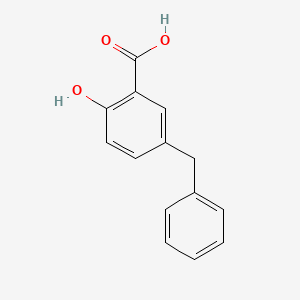
2-(1-苄基哌啶-4-基)-2-丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzylpiperidin-4-yl)-2-propanol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Benzylpiperidin-4-yl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzylpiperidin-4-yl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化特性
该化合物已被研究其潜在的抗氧化特性 . 在一项研究中,合成了“2-(1-苄基哌啶-4-基)-2-丙醇”的衍生物,并筛选了它们清除自由基的能力 . 六种衍生物在氧自由基吸收能力(ORAC)测定中表现出有效的(>30%)抗氧化特性 .
胆碱酯酶抑制
同一项研究还调查了该化合物抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 酶的能力 . 这些酶参与乙酰胆碱的分解,乙酰胆碱是一种对记忆和学习很重要的神经递质。抑制这些酶可能潜在地减缓阿尔茨海默病等神经退行性疾病的进展。
毒蕈碱受体拮抗
“2-(1-苄基哌啶-4-基)-2-丙醇”衍生物已被研究作为毒蕈碱受体 4 (M4) 的潜在拮抗剂 . 拮抗该受体可能在治疗阿尔茨海默病、路易体痴呆、帕金森病等神经系统疾病方面具有治疗益处 .
阿尔茨海默病治疗
一些“2-(1-苄基哌啶-4-基)-2-丙醇”的分子杂化体已被开发并评估为对抗阿尔茨海默病的多功能药物 . 这些药物可能潜在地靶向疾病的多个方面,提供更全面的治疗方法 .
作用机制
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a piperidine derivative, is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .
Mode of Action
2-(1-Benzylpiperidin-4-yl)-2-propanol acts as an inhibitor of AChE . By inhibiting AChE, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects various biochemical pathways. For instance, it can enhance the cholinergic transmission, which plays a crucial role in memory and learning processes .
Result of Action
The result of the action of 2-(1-Benzylpiperidin-4-yl)-2-propanol is the enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
安全和危害
生化分析
Biochemical Properties
2-(1-Benzylpiperidin-4-yl)-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between 2-(1-Benzylpiperidin-4-yl)-2-propanol and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
2-(1-Benzylpiperidin-4-yl)-2-propanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(1-Benzylpiperidin-4-yl)-2-propanol modulates the activity of signaling pathways involved in synaptic plasticity and memory formation . Additionally, this compound affects the expression of genes related to neurotransmitter synthesis and release, further highlighting its potential impact on neuronal function.
Molecular Mechanism
The molecular mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-propanol involves several key interactions at the molecular level. This compound binds to specific sites on acetylcholinesterase, leading to enzyme inhibition . The binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing the breakdown of acetylcholine. Furthermore, 2-(1-Benzylpiperidin-4-yl)-2-propanol may also influence other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to 2-(1-Benzylpiperidin-4-yl)-2-propanol has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory in animal studies . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Understanding the dosage-dependent effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
2-(1-Benzylpiperidin-4-yl)-2-propanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of 2-(1-Benzylpiperidin-4-yl)-2-propanol result in the formation of several metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, further highlighting its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-Benzylpiperidin-4-yl)-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-(1-Benzylpiperidin-4-yl)-2-propanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, which can affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-(1-Benzylpiperidin-4-yl)-2-propanol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(1-Benzylpiperidin-4-yl)-2-propanol may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
2-(1-benzylpiperidin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDYOSFZZTUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)












